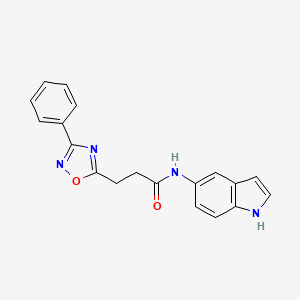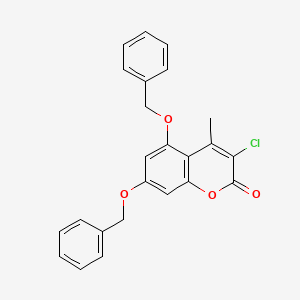
N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPPA , is a synthetic organic compound. Let’s break down its structure:
- The indole portion consists of a bicyclic aromatic ring containing a nitrogen atom.
- The oxadiazole ring is a five-membered heterocycle containing two nitrogen and one oxygen atom.
Vorbereitungsmethoden
2.1 Synthetic Routes: IPPA can be synthesized through various routes. One common approach involves the condensation of an indole-5-carboxylic acid derivative with a phenylglyoxal hydrazone. The reaction proceeds via cyclization to form the oxadiazole ring. Detailed reaction conditions and reagents would depend on the specific synthetic pathway chosen.
2.2 Industrial Production: While there isn’t extensive literature on large-scale industrial production of IPPA, laboratory-scale synthesis provides a foundation for potential industrial methods. Optimization for yield, cost, and safety would be essential for large-scale production.
Analyse Chemischer Reaktionen
IPPA may undergo several reactions:
Oxidation: The indole nitrogen could be oxidized to form an indole N-oxide.
Reduction: Reduction of the oxadiazole ring could yield a corresponding dihydro derivative.
Substitution: Substituents on the phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common reagents and conditions would vary based on the specific transformation. Major products would include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
IPPA’s applications span multiple fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: IPPA may interact with cellular targets, affecting processes like signal transduction or enzyme activity.
Materials Science: Its structural motifs could inspire novel materials or sensors.
Wirkmechanismus
The precise mechanism of IPPA’s effects remains an active area of research. It likely involves interactions with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
IPPA’s uniqueness lies in its hybrid structure, combining indole and oxadiazole elements. Similar compounds include other indole derivatives, oxadiazoles, and hybrids thereof. IPPA’s specific combination sets it apart.
: Example reference source (for citation purposes only). : Another reference source (for citation purposes only).
Eigenschaften
Molekularformel |
C19H16N4O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-17(21-15-6-7-16-14(12-15)10-11-20-16)8-9-18-22-19(23-25-18)13-4-2-1-3-5-13/h1-7,10-12,20H,8-9H2,(H,21,24) |
InChI-Schlüssel |
AADHKXHDTAOSOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3-fluorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11019905.png)
![3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide](/img/structure/B11019909.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019915.png)
![1-(2-methoxybenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019930.png)
![N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B11019940.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11019946.png)
![1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019953.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019959.png)
![ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019971.png)
![1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11019982.png)

![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
